molecular formula C13H23N3O2 B8532818 2-(2-Oxopyrrolidin-1-yl)-N-[2-(piperidin-1-yl)ethyl]acetamide CAS No. 68497-61-0

2-(2-Oxopyrrolidin-1-yl)-N-[2-(piperidin-1-yl)ethyl]acetamide

Cat. No. B8532818
Key on ui cas rn: 68497-61-0
M. Wt: 253.34 g/mol
InChI Key: GRDJFVPQVVQDTN-UHFFFAOYSA-N
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Patent
US04145347

Procedure details

From 12.8 g. of ethyl 2-oxo-1-pyrrolidineacetate and 19.2 g. of 2-(1-piperidinyl)ethylamine [Compt. rend. 233, 1121 (1951)], following the procedure of Example 1, there is obtained 2-oxo-N-[2-(1-piperidinyl)ethyl]-1-pyrrolidineacetamide; b.p. 185°-187° C./0.15 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]CC)=O.[N:13]1([CH2:19][CH2:20][NH2:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([NH:21][CH2:20][CH2:19][N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(CCC1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CCC1)CC(=O)NCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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